molecular formula C11H9FN2O B12876938 5-(2-Fluorophenyl)-1H-pyrrole-3-carboxamide

5-(2-Fluorophenyl)-1H-pyrrole-3-carboxamide

Cat. No.: B12876938
M. Wt: 204.20 g/mol
InChI Key: NLFBJXFRJOOPQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2-Fluorophenyl)-1H-pyrrole-3-carboxamide: is a chemical compound belonging to the pyrrole family. Pyrroles are heterocyclic aromatic organic compounds consisting of a five-membered ring with four carbon atoms and one nitrogen atom. The presence of a fluorophenyl group in this compound contributes to its unique reactivity and potential biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Fluorophenyl)-1H-pyrrole-3-carboxamide typically involves the following steps:

Industrial Production Methods: Industrial production of this compound involves a one-pot synthesis method using 2-(2-fluorobenzoyl)malononitrile as a raw material. This method avoids the separation process of multi-step intermediates, reduces waste generation, and is environmentally friendly. The process involves:

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophilic Substitution Reagents: Sodium methoxide, potassium tert-butoxide.

Major Products:

Mechanism of Action

The specific mechanism of action for 5-(2-Fluorophenyl)-1H-pyrrole-3-carboxamide is not well-documented. similar compounds such as vonoprazan act as potassium-competitive acid blockers. They inhibit the proton pump in the stomach lining, reducing acid secretion and providing relief from acid-related disorders.

Properties

Molecular Formula

C11H9FN2O

Molecular Weight

204.20 g/mol

IUPAC Name

5-(2-fluorophenyl)-1H-pyrrole-3-carboxamide

InChI

InChI=1S/C11H9FN2O/c12-9-4-2-1-3-8(9)10-5-7(6-14-10)11(13)15/h1-6,14H,(H2,13,15)

InChI Key

NLFBJXFRJOOPQC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=CN2)C(=O)N)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.